N-(isoxazol-4-yl)isonicotinamide
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Overview
Description
Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Isonicotinamide, on the other hand, is the amide form of isonicotinic acid .
Synthesis Analysis
Isoxazoles can be synthesized through a variety of methods. Two main ones include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Molecular Structure Analysis
Isoxazoles have a five-membered ring structure with adjacent nitrogen and oxygen atoms . Isonicotinamide has a pyridine ring with a carboxamide group attached .Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions due to the presence of the labile N–O bond in the isoxazole ring. This allows for the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds .Physical and Chemical Properties Analysis
Isonicotinamide is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .Scientific Research Applications
Supramolecular Chemistry
Isonicotinamide has been used in supramolecular chemistry, particularly in the synthesis of copper(II) complexes. These complexes demonstrate the use of isonicotinamide as an effective supramolecular reagent, capable of combining with various inorganic building blocks to create a family of inorganic–organic hybrid materials displaying consistent supramolecular motifs like infinite 1-D chains. This highlights its potential in the creation of diverse supramolecular structures (Aakeröy et al., 2003).
Drug Discovery and Chemical Biology
Isoniazid derivatives, including N-(isoxazol-4-yl)isonicotinamide, are significant in drug discovery and chemical biology. Isoxazolidines, for instance, are important in organic synthesis and drug discovery. Copper-catalyzed aminooxygenation methods for synthesizing methyleneoxy-substituted isoxazolidines have been developed, offering excellent yields and diastereoselectivities. This demonstrates the role of such compounds in creating biologically relevant structures (Karyakarte et al., 2012).
Antimicrobial Activity
This compound derivatives have been synthesized and shown to possess antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli. This indicates their potential as antimicrobial agents, which is significant in the development of new drugs for treating bacterial infections (Ramachandran, 2017).
Antitubercular Applications
Derivatives of isoniazid, such as this compound, have been explored for their antitubercular properties. These compounds have shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This highlights the potential of such derivatives in the treatment of tuberculosis (Myangar et al., 2012).
Corrosion Inhibition
This compound and its derivatives have been applied in the field of corrosion inhibition. These compounds have shown effectiveness in inhibiting the corrosion of mild steel in acidic environments, demonstrating their potential as corrosion inhibitors in industrial applications (Yadav et al., 2015).
Mechanism of Action
Target of Action
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide, also known as N-(isoxazol-4-yl)isonicotinamide, is a compound that has been synthesized and investigated for its biological activities Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities .
Mode of Action
It is known that the biological activities of oxazole derivatives are influenced by their substitution patterns . These substitutions play a pivotal role in delineating the biological activities of these compounds .
Biochemical Pathways
Oxazole derivatives have been reported to affect various biological responses . These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
It has been reported that some oxazole derivatives display potential fungicidal activities against certain fungi .
Action Environment
It is known that the biological activities of oxazole derivatives can be influenced by various factors, including the presence of hetero atoms or groupings .
Future Directions
Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and the design of new isoxazole derivatives could lead to the discovery of new drugs with promising biological activities .
Biochemical Analysis
Biochemical Properties
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions facilitate the compound’s binding to biological targets, influencing their activity. For instance, N-(1,2-oxazol-4-yl)pyridine-4-carboxamide has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating their activity and affecting cellular processes .
Cellular Effects
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of specific genes involved in cell growth, differentiation, and apoptosis. Additionally, N-(1,2-oxazol-4-yl)pyridine-4-carboxamide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of N-(1,2-oxazol-4-yl)pyridine-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their conformation and activity. This binding can result in the inhibition of enzyme activity, leading to downstream effects on metabolic pathways and cellular processes. Additionally, N-(1,2-oxazol-4-yl)pyridine-4-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,2-oxazol-4-yl)pyridine-4-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(1,2-oxazol-4-yl)pyridine-4-carboxamide remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N-(1,2-oxazol-4-yl)pyridine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, N-(1,2-oxazol-4-yl)pyridine-4-carboxamide can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic functions .
Transport and Distribution
Within cells and tissues, N-(1,2-oxazol-4-yl)pyridine-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of N-(1,2-oxazol-4-yl)pyridine-4-carboxamide within tissues can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of N-(1,2-oxazol-4-yl)pyridine-4-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows N-(1,2-oxazol-4-yl)pyridine-4-carboxamide to interact with its biological targets more effectively, enhancing its overall activity and impact on cellular processes .
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(7-1-3-10-4-2-7)12-8-5-11-14-6-8/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGKPYAPPMLHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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